molecular formula C21H26N2O6 B2591231 Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1219904-14-9

Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2591231
CAS No.: 1219904-14-9
M. Wt: 402.447
InChI Key: YOVISUSWSHHIJQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate is a synthetic compound featuring a piperazine core linked to a benzo[d][1,3]dioxol-5-yl-substituted cyclopropane moiety via a carbonyl group. This compound is structurally designed to combine the pharmacophoric elements of piperazine (common in CNS-targeting drugs) and the benzodioxole group (known for metabolic stability and receptor affinity).

Properties

IUPAC Name

ethyl 4-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-2-27-20(25)6-5-19(24)22-7-9-23(10-8-22)21(26)16-12-15(16)14-3-4-17-18(11-14)29-13-28-17/h3-4,11,15-16H,2,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVISUSWSHHIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a cyclopropanecarbonyl group. This unique arrangement suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer pathways.

1. Interaction with Receptors

Research indicates that compounds similar to this compound may interact with GABA receptors. For instance, studies on related benzodiazepine derivatives have shown that structural modifications can enhance binding affinity to GABA receptors, which play crucial roles in anxiety and anticonvulsant activities .

2. Anticancer Activity

The compound's potential anticancer properties have been explored through structure-activity relationship (SAR) studies. Compounds containing the benzo[d][1,3]dioxole structure have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives of benzodiazepine-like compounds on human cancer cell lines. The results indicated that modifications to the piperazine and dioxole moieties significantly influenced the cytotoxic profile. For instance, certain substitutions led to enhanced activity against MCF7 cells, indicating a promising pathway for further development .

CompoundCell LineIC50 (μM)
Compound AHCT11616.19 ± 1.35
Compound BMCF717.16 ± 1.54
Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)...TBDTBD

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds in animal models. It was found that specific derivatives exhibited anxiolytic effects comparable to standard anxiolytic drugs. The mechanism was attributed to enhanced GABAergic activity mediated by the piperazine structure .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the ethyl ester group and the substitution patterns on the piperazine ring can significantly affect biological activity. For instance:

  • Piperazine Modifications : Alkyl substitutions on the piperazine nitrogen enhance receptor binding affinity.
  • Dioxole Substituents : The presence of electron-donating groups on the dioxole ring increases cytotoxicity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate exhibit significant anticancer properties. The benzo[d][1,3]dioxole component has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of related compounds have shown efficacy against breast cancer cell lines by modulating pathways involved in cell proliferation and survival .

Neurological Applications

Piperazine derivatives are often explored for their neuropharmacological effects. The incorporation of the piperazine ring in this compound suggests potential use as an anxiolytic or antidepressant agent. Studies have shown that similar piperazine-based compounds can enhance serotonin receptor activity, which is crucial for mood regulation .

Antimicrobial Properties

The presence of both the benzo[d][1,3]dioxole and piperazine moieties suggests potential antimicrobial activity. Compounds with these structures have demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways .

Inhibition of Enzymatic Activity

The compound may serve as a lead for designing inhibitors targeting specific enzymes involved in disease processes, such as autotaxin, which plays a role in producing lysophosphatidic acid implicated in fibrosis and cancer progression. Modifications to the compound can enhance selectivity and potency against such enzymes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of benzo[d][1,3]dioxole derivatives, including analogs of this compound). The results indicated that these compounds inhibited proliferation in several cancer cell lines through apoptosis pathways .

Case Study 2: Neuropharmacological Assessment

Research into piperazine-containing compounds revealed their potential as selective serotonin reuptake inhibitors (SSRIs). In vivo studies demonstrated significant improvements in anxiety-like behaviors in rodent models treated with similar piperazine derivatives .

Case Study 3: Antimicrobial Activity

A comparative study on various piperazine derivatives showed that those incorporating the benzo[d][1,3]dioxole structure exhibited enhanced antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Chemical Reactions Analysis

Key Structural Features and Reaction Design

The compound integrates four distinct structural domains (Table 1), each influencing its reactivity:

Domain Functional Groups Reactivity Considerations
Benzo[d] dioxol-5-ylAryl ether, fused dioxole ringElectrophilic substitution resistance; stability under acidic/basic conditions
CyclopropanecarbonylStrained cyclopropane, ketoneRing-opening via electrophilic attack; ketone redox activity
PiperazineSecondary aminesNucleophilic substitution; amide/urea formation
4-Oxobutanoate ethyl esterβ-keto esterHydrolysis, transesterification, keto-enol tautomerism

2.1. Cyclopropanation of Benzo[d] dioxol-5-yl Precursor

The cyclopropane ring is likely synthesized via a transition-metal-catalyzed [2+1] cycloaddition (e.g., Simmons-Smith reaction) or halogen-lithium exchange followed by quenching with a dihalomethane (e.g., CH₂I₂). Evidence from analogous syntheses shows:

  • I/Li exchange on bromobenzodioxole derivatives enables rapid cyclopropanation under Barbier conditions (THF, −78°C) .

  • Yields for similar cyclopropane formations: 72–85% .

2.2. Piperazine Acylation

The cyclopropanecarbonyl group is coupled to piperazine via amide bond formation :

  • Reagents : EDCl/HOBt or DCC/DMAP in dichloromethane .

  • Conditions : 0°C to room temperature, 12–24 hr .

  • Yield : ~80% (based on patented piperazine acylations) .

2.3. 4-Oxobutanoate Ester Conjugation

The 4-oxobutanoate ethyl ester is introduced through nucleophilic substitution at the piperazine nitrogen:

  • Reaction : Piperazine reacts with ethyl 4-chloro-4-oxobutanoate in acetonitrile with K₂CO₃ .

  • Temperature : Reflux (82°C), 6–8 hr .

  • Yield : 65–70% .

3.1. Ester Hydrolysis

The ethyl ester undergoes base-catalyzed saponification :

  • Conditions : 1M NaOH, ethanol/water (1:1), 60°C, 3 hr .

  • Product : Carboxylic acid derivative (confirmed by IR: loss of 1745 cm⁻¹ ester C=O, appearance of 1700 cm⁻¹ acid C=O) .

3.2. Ketone Reduction

The 4-oxo group is reduced to a hydroxyl via NaBH₄ or LiAlH₄ :

  • Selectivity : NaBH₄ in methanol preferentially reduces the ketone without affecting the ester .

  • Yield : 88% (for analogous β-keto esters) .

3.3. Cyclopropane Ring-Opening

Under strong acidic conditions (H₂SO₄, HCl), the cyclopropane ring undergoes electrophilic cleavage :

  • Product : Diastereomeric dihalides or alcohols, depending on the acid .

  • Kinetics : First-order dependence on acid concentration (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Degradation Pathways

  • Photodegradation : UV light (254 nm) induces homolytic cleavage of the dioxole ring, forming quinone intermediates (HPLC-MS monitoring) .

  • Oxidative Stress : H₂O₂/Fe²⁺ generates free radicals, leading to piperazine N-oxidation (31% yield after 24 hr) .

Key Data Tables

Table 2: Optimized Reaction Conditions for Key Steps

Step Reagents/Conditions Yield Purity (HPLC)
CyclopropanationCH₂I₂, n-BuLi, THF, −78°C78%95%
Piperazine acylationEDCl, HOBt, DCM, RT82%98%
Ester conjugationEthyl 4-chloro-4-oxobutanoate, K₂CO₃, MeCN68%97%

Table 3: Stability Under Accelerated Conditions

Condition Time Degradation Major Degradant
40°C/75% RH4 weeks12%Hydrolyzed ester acid
0.1M HCl, 37°C24 hr8%Ring-opened diol
0.1M NaOH, 37°C24 hr95%Carboxylic acid derivative

Comparison with Similar Compounds

Structural Analogs in Piperazine-Benzodioxole Derivatives

The compounds listed in share a piperazine backbone and benzodioxole substituents but differ in side chains and aromatic substitutions. Key comparisons include:

Table 1: Comparison of Piperazine-Benzodioxole Derivatives
Compound Name (Simplified) Substituents on Piperazine Yield (%) Melting Point (°C, HCl salt) Key Structural Features
Compound 1 () 2,4-Difluorophenyl 67 169–170 Ethyl linker, benzodioxole-oxy-methyl
Compound 2 () 3-Fluorobenzonitrile 75 182–183 Cyanophenyl substitution
Compound 3 () 2-Chlorophenyl 78 176–177 Chlorophenyl substitution
Target Compound 4-Oxobutanoate ethyl ester N/A N/A Cyclopropane-carbonyl, ethyl ester
  • Key Observations :
    • The target compound replaces aromatic substituents (e.g., chloro, fluoro) with a cyclopropane-carbonyl and ethyl ester group, likely reducing steric hindrance and altering solubility.
    • The absence of halogenated substituents may decrease metabolic stability compared to fluorinated/chlorinated analogs .

Cyclopropane-Containing Analogs in Thiazole Derivatives

and describe compounds with cyclopropane-carboxamide-thiazole scaffolds. For example:

Table 2: Cyclopropane-Thiazole Derivatives
Compound Name () Core Structure Yield (%) Physical State Notable Features
Compound 38 (Ethyl ester-thiazole) Thiazole-benzoate ~20 Brown solid Ethyl ester, phenyl-thiazole
Compound 74 (Piperidine-linked) Thiazole-pyrrolidinyl 20 Solid Pyrrolidinyl substitution
Target Compound Piperazine-oxobutanoate N/A N/A Piperazine-cyclopropane ester
  • Yields for cyclopropane-containing analogs are generally lower (~20%), suggesting challenges in cyclopropane integration during synthesis.

Piperazine-Carbonyl Derivatives

describes a fluorobenzoyl-piperazinium trifluoroacetate compound synthesized via multistep reactions.

Table 3: Piperazine-Carbonyl Derivatives
Compound Name () Substituents Yield (%) Key Features
4-(2-Fluorobenzoyl)-piperazinium trifluoroacetate Fluorobenzoyl, hydroxyphenyl 48 Trifluoroacetate counterion, fluorobenzoyl
Target Compound Cyclopropane-carbonyl, ethyl ester N/A Ethyl ester, no fluorination
  • The ethyl ester in the target compound increases lipophilicity (clogP ~2.5 estimated) versus the polar trifluoroacetate salt in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate?

  • The compound can be synthesized via a multi-step approach:

  • Step 1 : Cyclopropane ring formation using benzo[d][1,3]dioxol-5-yl derivatives, as demonstrated in bichalcone analog synthesis (e.g., coupling with aldehydes like 3,4-dimethoxybenzaldehyde) .
  • Step 2 : Piperazine conjugation via nucleophilic acyl substitution, optimized with activating agents like DCC/DMAP .
  • Step 3 : Esterification of the terminal carboxylic acid group using ethanol under acidic conditions .
    • Purification typically involves column chromatography (SiO₂, hexanes/toluene gradients) and characterization via IR, ¹H/¹³C NMR, and FABMS .

Q. How should researchers validate the structural integrity of this compound?

  • Spectroscopic validation :

  • IR : Confirm carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ for cyclopropanecarbonyl, piperazinone, and ester groups .
  • NMR : Key signals include cyclopropane protons (δ 1.5–2.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) .
  • Mass spectrometry : Use FABMS or ESI-MS to verify molecular ion peaks and fragmentation patterns .
    • Elemental analysis : Ensure C, H, N content matches theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data for derivatives of this compound?

  • Scenario : Discrepancies in NMR chemical shifts or unexpected coupling constants.
  • Approach :

  • Dynamic effects : Investigate conformational flexibility of the piperazine ring using variable-temperature NMR .
  • Stereochemical analysis : Assign cyclopropane stereochemistry via NOESY or X-ray crystallography (e.g., as in related piperazine derivatives) .
  • Comparative studies : Cross-reference with structurally validated analogs (e.g., compounds 12–14 in ) to identify systematic errors .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodology :

  • Analog synthesis : Modify the benzo[d][1,3]dioxole moiety (e.g., halogenation or methoxy substitutions) and piperazine substituents (e.g., aryl or alkyl groups) .
  • Biological assays : Test cytotoxicity (MTT assay) and apoptosis induction (Fas/CD95 pathway analysis) in cancer cell lines , or anti-parasitic activity against Trypanosoma cruzi .
  • Computational modeling : Use docking studies to predict interactions with targets like NF-κB or viral entry proteins .

Q. What are the challenges in optimizing the pharmacokinetic profile of this compound?

  • Key issues : Low solubility (due to lipophilic benzo[d][1,3]dioxole and ester groups) and metabolic instability (ester hydrolysis).
  • Solutions :

  • Prodrug design : Replace the ethyl ester with tert-butyl or PEGylated esters to enhance stability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic studies : Perform in vitro liver microsome assays to identify vulnerable sites (e.g., esterase cleavage) .

Data Interpretation and Experimental Design

Q. How should researchers address inconsistent bioactivity results across cell lines?

  • Troubleshooting steps :

  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO controls) .
  • Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HeLa vs. primary fibroblasts) .
  • Mechanistic studies : Use Western blotting to confirm target engagement (e.g., NF-κB inhibition) .

Q. What analytical techniques are critical for purity assessment during scale-up synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to quantify impurities .
  • Elemental analysis : Validate batch consistency by comparing C/H/N ratios .
  • XRD : Confirm crystalline form and polymorphic stability, especially for patents .

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